3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which includes a piperazine ring substituted with a methoxyphenyl group. The presence of these functional groups contributes to its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, introduction of the methoxyphenyl group, and the construction of the spirocyclic core. Common reagents used in these reactions include piperazine, methoxybenzene, and various coupling agents. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for its potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield phenolic compounds, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and leading to physiological effects such as vasodilation and reduced blood pressure . The molecular pathways involved include the activation or inhibition of G-protein-coupled receptor signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity, used for managing hypertension.
Uniqueness
3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic structure, which imparts distinct physicochemical properties and biological activity. This structural feature differentiates it from other arylpiperazine-based compounds and contributes to its potential as a therapeutic agent.
Properties
Molecular Formula |
C22H30N4O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C22H30N4O4/c1-23-21(29)26(20(28)22(23)10-6-3-7-11-22)16-19(27)25-14-12-24(13-15-25)17-8-4-5-9-18(17)30-2/h4-5,8-9H,3,6-7,10-16H2,1-2H3 |
InChI Key |
DRGZMJPTYIIRJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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